molecular formula C14H11Cl2NO2 B11956507 2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide CAS No. 853332-88-4

2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide

Katalognummer: B11956507
CAS-Nummer: 853332-88-4
Molekulargewicht: 296.1 g/mol
InChI-Schlüssel: XOYOYSXYGAKBFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a benzamide structure. This compound is of interest due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 3-chloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

[ \text{3-chloroaniline} + \text{3-methoxybenzoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

    Reduction: Formation of 3-chloroaniline derivatives.

    Substitution: Formation of various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide
  • 2-chloro-N-(4-chlorophenyl)-3-methoxybenzamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Eigenschaften

CAS-Nummer

853332-88-4

Molekularformel

C14H11Cl2NO2

Molekulargewicht

296.1 g/mol

IUPAC-Name

2-chloro-N-(3-chlorophenyl)-3-methoxybenzamide

InChI

InChI=1S/C14H11Cl2NO2/c1-19-12-7-3-6-11(13(12)16)14(18)17-10-5-2-4-9(15)8-10/h2-8H,1H3,(H,17,18)

InChI-Schlüssel

XOYOYSXYGAKBFP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1Cl)C(=O)NC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.